molecular formula C12H16ClNO2 B6615764 5-chloro-2-[(2,2-dimethylpropyl)amino]benzoicacid CAS No. 1344074-30-1

5-chloro-2-[(2,2-dimethylpropyl)amino]benzoicacid

Cat. No.: B6615764
CAS No.: 1344074-30-1
M. Wt: 241.71 g/mol
InChI Key: CHQUWBORRQICJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid is a compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol.

Preparation Methods

The synthesis of 5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid involves several steps. One common method includes the reaction of 5-chloro-2-aminobenzoic acid with 2,2-dimethylpropylamine under specific conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its biological activity and potential therapeutic effects.

    Medicine: As an NSAID, it is used to treat pain, fever, and inflammation.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid involves its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating symptoms associated with inflammation and pain .

Comparison with Similar Compounds

5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid can be compared with other similar compounds such as:

    2-chloro-5-[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid: This compound has a similar structure but differs in its functional groups and specific applications.

    5-amino-2-chlorobenzoic acid: Another related compound with different functional groups and uses.

The uniqueness of 5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid lies in its specific chemical structure and its effectiveness as an NSAID, making it valuable in both research and therapeutic applications.

Properties

IUPAC Name

5-chloro-2-(2,2-dimethylpropylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)7-14-10-5-4-8(13)6-9(10)11(15)16/h4-6,14H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQUWBORRQICJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.